molecular formula C17H17F3N4O3S B2532025 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034412-15-0

1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2532025
CAS No.: 2034412-15-0
M. Wt: 414.4
InChI Key: LHOHFULQDNHFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C17H17F3N4O3S and its molecular weight is 414.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Applications

1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone and its analogues have been studied for their antioxidant properties. These compounds, particularly those possessing a free radical scavenger group (FRS) and chelating groups (CHL), have shown efficacy in protecting human cell lines against oxidative stress. This makes them potential candidates for treating conditions such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) by preventing oxidative damage in cells (Hongxiao Jin, J. Randazzo, Peng Zhang, P. Kador, 2010).

Antitumor and Antimicrobial Activities

Compounds related to this compound have shown promise in antitumor and antimicrobial activities. Synthesis of novel derivatives incorporating piperazine/morpholine moiety has resulted in compounds with significant yields and potential biological applications. These derivatives have been synthesized using efficient methods and have shown to possess antimicrobial properties against various bacterial strains, as well as antitumor activities against human cancer cell lines, making them valuable in the development of new therapeutic agents (M. A. Bhat, M. Al-Omar, H. Ghabbour, A. Naglah, 2018).

Synthesis of Bioactive Derivatives

The synthesis of sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety has been reported. These derivatives have been synthesized through reactions involving chloro-2-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reactions with acid chlorides or sulfonyl chlorides. The synthesized compounds were characterized and evaluated for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities, highlighting their potential in drug development (A. Bhatt, R. Kant, R. Singh, 2016).

Properties

IUPAC Name

1-[3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3S/c1-12(25)13-3-2-4-14(9-13)28(26,27)24-7-5-23(6-8-24)16-10-15(17(18,19)20)21-11-22-16/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOHFULQDNHFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.